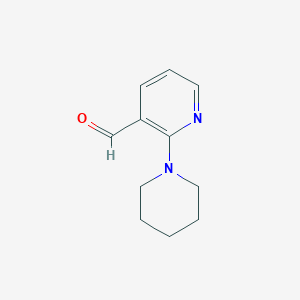
1-(4-甲基-2-硝基苯基)-1H-吡咯
描述
Synthesis Analysis
The synthesis of pyrrole derivatives often involves multi-step reactions that introduce various functional groups to the pyrrole core. For instance, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic β-enaminones demonstrates the introduction of an aryl sulfide moiety to the pyrrole core, which could be relevant for the synthesis of molecules of pharmacological interest . Although the exact synthesis of "1-(4-methyl-2-nitrophenyl)-1H-pyrrole" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial in determining their reactivity and properties. For example, the crystal structure of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole reveals that the pyrrole and phenyl rings are mainly planar, and the nitro group slightly twists out of the phenyl plane . This planarity and the orientation of substituents can influence the compound's electronic properties and its ability to participate in π-π interactions, which are important in the formation of supramolecular structures.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including electropolymerization, radical addition, and nucleophilic cyclization. The radical addition reaction of alcohols to 1-(4-nitrophenyl)-5H-pyrrolin-2-one, for instance, results in the formation of substituted pyrrolidones . These reactions are significant for the modification of the pyrrole core and the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, and redox behavior. For example, the electrochemical synthesis of a copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole and EDOT reveals distinct electrochromic properties, demonstrating the potential of pyrrole derivatives in electrochromic devices . The crystal structure analysis of similar compounds provides insights into intermolecular interactions, such as C-H-π interactions, which can affect the compound's solubility and stability .
科学研究应用
电致变色器件
- 合成及在电致变色器件中的应用:该化合物的变体用于可溶聚合物的合成,已在电致变色器件中显示出有希望的应用。这些器件在电场应用下表现出颜色变化,在显示器和智能窗户中很有用。源自该化合物的聚合物表现出快速的转换时间和高光学对比度,表明它们适用于电致变色应用 (Variş 等人,2006 年); (Variş 等人,2007 年)。
非线性光学晶体
- 非线性光学晶体:该化合物的衍生物已用于合成有机非线性光学硝基苯腙晶体。这些材料表现出显着的宏观非线性,使其成为非线性光学器件的潜在候选者,这在电信和激光技术中至关重要 (Kwon 等人,2008 年)。
合成化学和分子结构
- 化学合成和结构分析:该化合物及其衍生物已对其合成和分子结构进行了广泛的研究。这些研究提供了对化学性质和在材料科学和制药等各个领域的潜在应用的见解 (贺海鹰 & 蒋锡夔, 2010 年); (Kimbaris 等人,2000 年)。
抗菌剂
- 潜在的抗菌剂:吡咯的新型衍生物,包括与所讨论化合物相关的衍生物,已被合成并对其抗菌性能进行了评估。此类研究对于开发新的有效抗菌剂至关重要 (Shaikh 等人,2021 年)。
电致材料
- 电化学和电致性质:该化合物及其变体已用于制造具有独特电致变色性能的聚合物。这些材料有望在智能材料和器件中得到应用,这些材料可以响应电刺激改变颜色或不透明度 (Ak 等人,2008 年)。
阴离子结合和颜色变化
- 阴离子结合和颜色变化:该化合物的衍生物已显示出与阴离子结合并通过颜色变化发出此结合信号。此特性对于在各种化学和生物应用中开发传感器和指示剂具有重要意义 (Camiolo 等人,2003 年)。
安全和危害
未来方向
作用机制
Target of Action
Similar compounds such as 2-methyl-4-nitrophenol and 4-Methyl-2-nitrophenol have been studied, but their specific targets are not clearly defined
Mode of Action
A related compound, 4-methyl-2-nitrophenyl isocyanate, is known to contain an isocyanate group . Isocyanates are reactive molecules that can interact with various biological targets, often forming covalent bonds with nucleophilic groups in proteins or DNA. This can lead to changes in the function of these biomolecules .
Biochemical Pathways
Compounds with similar structures, such as 2-methyl-4-nitrophenol, have been reported to be involved in various biological activities
Result of Action
Related compounds such as 2-methyl-4-nitrophenol have been reported to show potential vasodilatation activity in rats
Action Environment
The action of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole can be influenced by various environmental factors. For example, the substance Pigment Red 3, which has a similar structure, is known to settle by gravity to sediments if released to water, and will tend to remain in soils if released to terrestrial environments . These environmental factors can influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
1-(4-methyl-2-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPKHCCZVFEALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384412 | |
| Record name | 1-(4-methyl-2-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-2-nitrophenyl)-1H-pyrrole | |
CAS RN |
59194-20-6 | |
| Record name | 1-(4-methyl-2-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




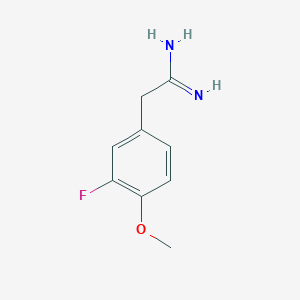

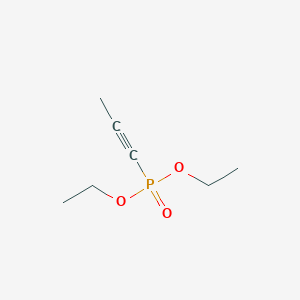
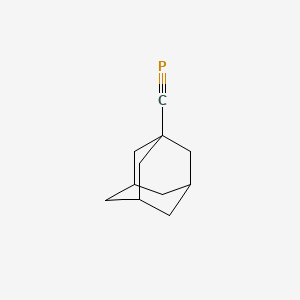


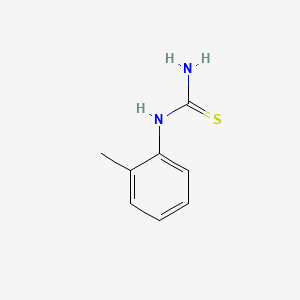
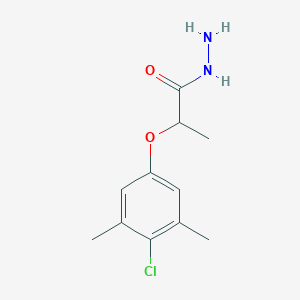
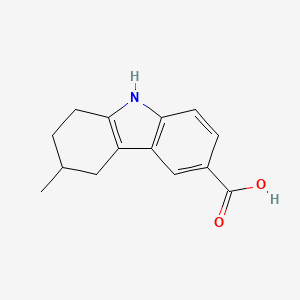

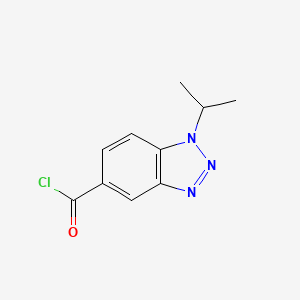
![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)
